Iron(3+) terephthalate hydroxide

Description

Properties

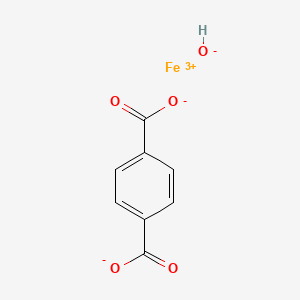

Molecular Formula |

C8H5FeO5 |

|---|---|

Molecular Weight |

236.97 g/mol |

IUPAC Name |

iron(3+);terephthalate;hydroxide |

InChI |

InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |

InChI Key |

IFKXKZNXXSVORM-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Standard Synthesis Protocol

The conventional synthesis of iron(III) terephthalate hydroxide typically utilizes iron(III) chloride hexahydrate as the metal source and terephthalic acid as the organic linker in a mixed solvent system. The commonly reported protocol involves a 3:5 molar ratio of iron(III) ions to terephthalic acid heated in a 1:1 N,N-dimethylformamide (DMF):ethanol solvent mixture at 80°C for 24 hours. This approach primarily yields MOF-235(Fe), although phase purity challenges have been documented, with MIL-101(Fe) often forming concurrently during the solvothermal treatment.

Researchers have identified that modifying the DMF:ethanol ratio to 3:1 and adjusting the Fe(III):terephthalic acid ratio to a stoichiometric 4:3 significantly improves phase purity, resulting in nearly pure MOF-235(Fe) with a BET surface area of 295 m²/g and 67% yield. The synthesis temperature critically affects phase selection, with 80°C favoring MOF-235(Fe) formation while temperatures of 85-90°C exclusively produce MIL-101(Fe).

Reaction Mechanism Considerations

The formation of iron(III) terephthalate hydroxide involves complex nucleation and growth processes. Initially, iron(III) ions undergo hydrolysis to form intermediate hydroxide species that subsequently coordinate with deprotonated terephthalate ligands. The reaction progresses through the assembly of secondary building units (SBUs) containing iron(III) centers linked by μ-oxo, μ-hydroxo, and carboxylate bridges. This coordination framework extends three-dimensionally to form the crystal structure characteristic of iron(III) terephthalate hydroxide compounds.

Synthetic Parameters Influence

Table 1 summarizes the key parameters affecting conventional solvothermal synthesis of iron(III) terephthalate hydroxide compounds:

Microwave-Assisted Synthesis Methods

Microwave-assisted synthesis represents an innovative approach for preparing iron(III) terephthalate hydroxide compounds, offering significant advantages in reaction efficiency, reduced synthesis time, and enhanced control over particle morphology.

Synthesis Procedure

The microwave-assisted hydro/solvothermal synthesis typically employs iron(III) chloride hexahydrate and 2-aminoterephthalic acid in various solvent systems. A typical procedure involves preparing a reaction mixture in a 10 mL glass vial, sonicating briefly, and then subjecting it to microwave irradiation under controlled temperature and time conditions. The mixture is continuously stirred during microwave treatment, followed by centrifugation and washing with absolute ethanol to recover the product.

Solvent Effects on Phase Formation

The choice of reaction medium significantly influences phase selectivity in microwave-assisted synthesis. When water serves as the reaction medium, two primary phases form: MIL-101-NH₂ and MIL-53-NH₂. Conversely, ethanol as the reaction medium predominantly produces MIL-88B-NH₂, which transforms to poorly crystalline MIL-101-NH₂ at lower temperatures (100°C) and extended reaction times (≥20 minutes).

Attempts to synthesize the thermodynamically stable MIL-53-NH₂ phase in ethanol by increasing the reaction temperature to 180°C primarily result in α-Fe₂O₃ (rhombohedral hematite) formation except for very short reaction times (5 minutes). This indicates that Fe₃-μ₃-oxo clusters are less thermodynamically favored than iron(III) oxide under elevated temperature conditions.

Temperature and Concentration Effects

Table 2 illustrates the impact of temperature and metal precursor concentration on phase selectivity in microwave-assisted synthesis:

Modified Synthesis Approaches

Modulator-Assisted Synthesis

Phase Control in Iron(III) Terephthalate Synthesis

Achieving selective phase formation represents a significant challenge in iron(III) terephthalate hydroxide synthesis due to the propensity of multiple phases to form under similar conditions. Research has elucidated several approaches for directing phase selectivity.

Temperature-Dependent Phase Selection

Temperature exerts a profound influence on phase formation during iron(III) terephthalate synthesis. In-situ X-ray scattering investigations reveal that at 80°C, MOF-235(Fe) exclusively forms, while at 85°C and 90°C, only MIL-101(Fe) crystallizes. This temperature sensitivity indicates distinct activation energies for nucleation and growth processes associated with different crystal structures.

The temperature effect extends to microwave-assisted synthesis as well. At 100°C in water, iron concentration determines whether MIL-101-NH₂ (0.02-0.05 M Fe³⁺) or MIL-53-NH₂ (0.1-0.2 M Fe³⁺) predominantly forms, while at 150°C, MIL-53-NH₂ becomes the exclusive product regardless of concentration.

Time-Dependent Phase Transitions

Reaction duration significantly impacts phase formation and transformation processes. Without modulators, MOF-235(Fe) begins forming after 2 hours at 120°C, reaching peak crystallinity after 4 hours, with apparent crystallinity subsequently declining with extended heating. With acetic acid modulation, no solid initially forms (4 hours), followed by MIL-88B(Fe) appearance after 24 hours, which transforms to highly crystalline MOF-235(Fe) after 72 hours.

These time-dependent transitions reflect the interplay between kinetic and thermodynamic control in crystal formation, where initially formed phases may transform into more thermodynamically stable structures with extended reaction times.

Precursor and Solvent System Effects

The oxidation state and counterion of iron precursors significantly influence phase formation. The synthesis outcome differs markedly when using FeCl₃·6H₂O versus FeCl₂·4H₂O, highlighting how the initial oxidation state impacts crystallization pathways.

Similarly, solvent composition profoundly affects phase selectivity. In conventional synthesis, increasing the DMF:ethanol ratio from 1:1 to 3:1 enhances MOF-235(Fe) purity. In microwave synthesis, water predominantly yields MIL-101-NH₂ and MIL-53-NH₂, while ethanol favors MIL-88B-NH₂ formation.

Optimization of Synthesis Parameters

Surface Area Enhancement

Surface area represents a critical property for many applications of iron(III) terephthalate hydroxide materials. Research has identified optimal conditions for maximizing surface area while maintaining phase purity. For MOF-235(Fe), a nearly pure phase with a BET surface area of 295 m²/g has been achieved using a 3:1 DMF:ethanol ratio and a 4:3 Fe(III):terephthalic acid ratio. For MIL-101(Fe), optimized synthesis procedures can yield materials with BET surface areas exceeding 2400 m²/g at 80°C, which is notably lower than previously reported temperatures (110-150°C).

The correlation between phase composition and surface area is particularly noteworthy, with MIL-101(Fe) content directly proportional to measured surface area. X-ray diffraction peak height ratio analysis provides a method for assessing this relationship, offering a practical approach for quality control during synthesis optimization.

Yield Optimization

Reaction yield represents another critical consideration for practical applications. Hydrogen peroxide addition significantly enhances yields for aluminum-based systems, with the highest yield reported at 74% for MIL-53(Al). For iron-based systems, yield improvements are more selective, requiring specific H₂O₂ concentrations and reaction conditions. Typically, a 1:1 H₂O₂ molar ratio appears optimal for balancing yield with surface area and structural integrity.

Table 4 summarizes optimized synthesis conditions for different iron(III) terephthalate hydroxide phases:

Characterization of Synthesized Materials

Structural Analysis Techniques

Powder X-ray diffraction (PXRD) serves as the primary technique for phase identification and purity assessment of iron(III) terephthalate hydroxide compounds. The distinctive diffraction patterns of different phases enable quantitative analysis of phase composition through comparative peak height ratio analysis. Additionally, in-situ X-ray scattering provides valuable insights into crystallization processes and phase transformation mechanisms during synthesis.

Spectroscopic techniques complement diffraction analysis. Fourier-transform infrared spectroscopy (FT-IR) identifies characteristic vibrational modes associated with metal-ligand coordination, while Raman spectroscopy proves particularly valuable for detecting specific structural features like Fe-O bond vibrations in oxides and hydroxides. For more detailed structural analysis, techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy can elucidate carbon environments within the framework.

Morphological and Textural Characterization

Electron microscopy techniques including scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide critical information about particle morphology, size distribution, and crystal habit. These observations often correlate with synthesis conditions; for example, hydrogen peroxide addition promotes the formation of distinctive sharp particles in iron-based systems.

Nitrogen adsorption measurements yield essential information about surface area and porosity characteristics. The Brunauer-Emmett-Teller (BET) method quantifies specific surface area, while additional analyses can determine pore size distribution, pore volume, and pore geometry. These parameters directly relate to potential applications in adsorption, catalysis, and separation processes.

Advanced Analytical Methods

High-resolution mass spectrometry (HRMS) offers valuable insights into reaction mechanisms by identifying molecular intermediates formed during synthesis. For instance, HRMS analysis of iron terephthalate synthesis with hydrogen peroxide revealed the existence of iron dimers featuring both μ-oxo and μ-terephthalate bridges between iron nuclei. Similarly, HRMS analysis of aluminum terephthalate synthesis identified distinctive aluminum-terephthalate complexes with different structures in the presence versus absence of hydrogen peroxide.

Thermal analysis techniques, including thermogravimetric analysis (TGA), provide information about thermal stability, solvent content, and decomposition behavior. These properties are crucial for determining appropriate activation procedures and potential application temperatures for the synthesized materials.

Chemical Reactions Analysis

Types of Reactions: Iron(3+) terephthalate hydroxide undergoes various chemical reactions, including:

Oxidation and Reduction: The iron ions in the MOF can participate in redox reactions, making the compound useful in catalysis and sensing applications.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron ions within the MOF.

Reduction: Reducing agents such as sodium borohydride can reduce the iron ions.

Substitution: Various organic acids or amines can be used to substitute the terephthalate ligands under controlled conditions.

Major Products Formed:

Oxidation: Oxidized forms of the MOF with altered electronic properties.

Reduction: Reduced forms of the MOF with potential changes in magnetic properties.

Substitution: Modified MOFs with different functional groups and properties.

Scientific Research Applications

Iron(3+) terephthalate hydroxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which iron(3+) terephthalate hydroxide exerts its effects is primarily based on its porous structure and the redox activity of the iron ions. The MOF can adsorb and release molecules through its pores, making it effective in catalysis and adsorption applications. Additionally, the iron ions can undergo redox reactions, facilitating electron transfer processes in catalytic and sensing applications .

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.